2-ethyl-3-(4-methoxyphenyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
描述
属性
IUPAC Name |
4-ethyl-5-(4-methoxyphenyl)-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-3-18-21(15-7-9-16(30-2)10-8-15)22-25-14-17-19(28(22)26-18)11-13-27(23(17)29)20-6-4-5-12-24-20/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHXFAYMMNQFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-methoxyphenyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production .
化学反应分析
Types of Reactions
2-ethyl-3-(4-methoxyphenyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
科学研究应用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:
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Anticancer Activity :
- Several studies have indicated that pyrazolopyridines can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds structurally similar to 2-ethyl-3-(4-methoxyphenyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
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Anti-inflammatory Effects :
- Research has suggested that this class of compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
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Antimicrobial Properties :
- Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections where conventional antibiotics fail.
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Neuroprotective Effects :
- There is emerging evidence that pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines may offer neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanism involves the inhibition of neuroinflammation and oxidative stress.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolopyridine derivatives and evaluated their anticancer properties against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The lead compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating superior potency.
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Zhang et al. (2020) investigated the anti-inflammatory effects of pyrazolopyridine derivatives in a mouse model of colitis. The results showed a marked reduction in disease severity and inflammation markers (TNF-alpha and IL-6), suggesting that these compounds could serve as novel treatments for inflammatory bowel diseases.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of a related pyrazolopyridine compound in an animal model of Parkinson's disease. The findings indicated that treatment with the compound led to significant improvements in motor function and reduced neuronal loss in dopaminergic pathways.
作用机制
The mechanism of action of 2-ethyl-3-(4-methoxyphenyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Aromatic Substituents
Alkyl and Ether Substituents
- The 2-ethyl group in the target compound contrasts with the 2-methyl group in C15H13N3O3 (), where smaller alkyl chains may reduce steric hindrance.
- The 3,4,5-trimethoxyphenyl group in 2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[...]pyrimidin-6(7H)-one () demonstrates how methoxy positioning affects solubility and bioactivity .
Key Research Findings and Limitations
Synthetic Feasibility: The target compound’s synthesis may follow routes analogous to those for 4b–4n (), involving regioselective cyclization of aldehydes with aminopyridines. However, the pyrido ring fusion introduces additional complexity .
Biological Activity : While direct data are absent, compounds like 5d and 5k () show antimicrobial activity linked to aryl and heteroaryl substituents, suggesting the target compound’s pyridin-2-yl group could confer similar or enhanced activity .
生物活性
The compound 2-ethyl-3-(4-methoxyphenyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one , often referred to as a pyrazolo-pyrido-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.
Structural Characteristics
The compound features a complex structure that includes multiple heterocyclic rings (pyrazolo and pyrido), which are known to enhance biological activity through various mechanisms. The presence of an ethyl group and a methoxyphenyl substituent contributes to its lipophilicity and ability to interact with biological targets effectively.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) .
- Mechanism of Action : It has been observed to induce apoptosis through the activation of caspase pathways and inhibition of proliferative markers such as PCNA (Proliferating Cell Nuclear Antigen). Specifically, compounds related to this structure have been documented to activate poly(ADP-ribose) polymerase 1 (PARP-1), which is crucial in the apoptotic cascade .
Kinase Inhibition
The compound has demonstrated potential as an inhibitor of specific kinases , which are critical in cancer progression and inflammation. Preliminary studies suggest that it can inhibit kinases involved in signaling pathways that promote cell survival and proliferation .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that pyrazolo derivatives may also possess antimicrobial activities. The unique structural features allow for interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies and Research Findings
A comprehensive review of literature reveals several relevant findings:
常见问题
Q. What are the standard synthetic routes for this pyrazolo-pyrido-pyrimidine derivative, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step pathways starting with condensation of substituted pyrazole or pyridine precursors. For example:
- Step 1: React 4-methoxyphenyl-substituted pyrazole derivatives with ethyl acetoacetate under acidic conditions to form the pyrazolo core.
- Step 2: Cyclize intermediates with pyridine-2-carboxaldehyde in ethanol under reflux (80–90°C) to assemble the fused pyrido-pyrimidine system . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMSO for cyclization), and catalytic agents (e.g., p-toluenesulfonic acid) to minimize side products .
Q. How is structural confirmation achieved for this compound?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., ethyl group at C2, pyridyl at C7) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z for ) .
- X-ray Crystallography: For unambiguous 3D conformation analysis, though limited by crystal growth challenges in polycyclic systems .
Advanced Research Questions
Q. How can mechanistic contradictions in biological activity data be resolved?
Discrepancies in bioactivity (e.g., inconsistent IC values across studies) may arise from:
- Target selectivity: Use competitive binding assays (e.g., fluorescence polarization) to differentiate interactions with kinases vs. GPCRs .
- Solubility effects: Adjust DMSO concentration (<0.1% v/v) in cell-based assays to avoid artificial inhibition .
- Data normalization: Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in compound purity .
Q. What strategies are effective for elucidating the compound’s interaction with cytochrome P450 enzymes?
- In vitro metabolism studies: Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS. Key parameters: NADPH concentration (1 mM), incubation time (30–60 min) .
- Docking simulations: Use AutoDock Vina to predict binding poses within CYP3A4/2D6 active sites, focusing on hydrogen bonding with heme iron and hydrophobic contacts with methoxyphenyl groups .
Q. How can synthetic byproducts be minimized during pyrido-pyrimidine ring formation?
- Reagent purity: Use freshly distilled dimethylformamide dimethylacetal (DMF-DMA) to prevent moisture-induced side reactions .
- Temperature gradients: Perform cyclization at 110°C in anhydrous toluene with slow heating (2°C/min) to avoid premature ring closure .
- Catalyst screening: Test Lewis acids (e.g., ZnCl vs. BF-EtO) to enhance regioselectivity .
Experimental Design & Data Analysis
Q. What experimental designs are recommended for comparative bioactivity studies against analog compounds?
- Randomized block design: Assign analogs to treatment groups using stratified randomization based on logP values to control for lipophilicity biases .
- Dose-response curves: Use 8–10 concentration points (0.1 nM–100 µM) with triplicate measurements to calculate Hill coefficients and assess cooperativity .
- Negative controls: Include structurally related but inactive analogs (e.g., 3-unsubstituted pyrazolo-pyrimidines) to confirm target specificity .
Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?
- Solvent effects: Re-run NMR in deuterated DMSO vs. CDCl to assess solvent-induced shift variations (Δδ > 0.5 ppm indicates hydrogen bonding) .
- DFT calculations: Compare experimental C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to validate assignments .
Methodological Challenges
Q. What are the limitations of current synthetic methods for scaling up production?
- Low yields in final steps: Often <40% due to steric hindrance during pyrido-pyrimidine ring closure. Mitigation: Introduce microwave-assisted synthesis (100–120°C, 30 min) to improve efficiency .
- Chromatography dependency: Replace column purification with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches .
Q. How can computational models improve SAR (Structure-Activity Relationship) predictions?
- QSAR modeling: Use partial least squares (PLS) regression to correlate substituent electronegativity (Hammett σ values) with kinase inhibition .
- Molecular dynamics (MD): Simulate compound-protein binding over 100 ns trajectories to identify stable binding conformers missed in docking .
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